molecular formula C21H16N2O B2647712 2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole CAS No. 876883-28-2

2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Cat. No.: B2647712
CAS No.: 876883-28-2
M. Wt: 312.372
InChI Key: VLAVHFOAJRBGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core substituted with a naphthalen-1-yloxy group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Naphthalen-1-yloxy Group: This step involves the reaction of the benzodiazole intermediate with naphthalen-1-ol in the presence of a suitable base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Addition of the Prop-2-yn-1-yl Group: The final step is the alkylation of the benzodiazole derivative with propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole core.

    Reduction: Reduced forms of the benzodiazole core.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-[(Naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Prop-2-yn-1-yloxy)naphthalene
  • Methyl 2-(naphthalen-1-yloxy)propanoate
  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Uniqueness

2-[(Naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core with both naphthalen-1-yloxy and prop-2-yn-1-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(naphthalen-1-yloxymethyl)-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-2-14-23-19-12-6-5-11-18(19)22-21(23)15-24-20-13-7-9-16-8-3-4-10-17(16)20/h1,3-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAVHFOAJRBGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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